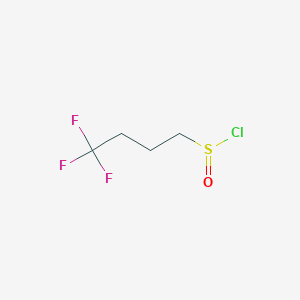
4,4,4-Trifluorobutane-1-sulfinyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluorobutane-1-sulfinyl chloride is a chemical compound with the molecular formula C4H6ClF3O2S. It is known for its unique properties and applications in various fields of scientific research and industry. This compound is characterized by the presence of trifluoromethyl and sulfinyl chloride functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobutane-1-sulfinyl chloride typically involves the reaction of 4,4,4-trifluorobutanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfinyl chloride group. The general reaction scheme is as follows:
C4H7F3O+SOCl2→C4H6ClF3O2S+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trifluorobutane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfinamides, sulfinates, and sulfinyl derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides, which are valuable intermediates in organic synthesis.
Reduction Reactions: Reduction of the sulfinyl chloride group can yield sulfides or thiols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Sulfinamides: Formed by the reaction with amines
Sulfinates: Formed by the reaction with alcohols
Sulfonyl Chlorides: Formed by oxidation
Sulfides/Thiols: Formed by reduction
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluorobutane-1-sulfinyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluorobutane-1-sulfinyl chloride involves the reactivity of the sulfinyl chloride group. This group can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,4-Trifluorobutane-1-sulfonyl chloride
- Trifluoromethanesulfonyl chloride
- 2,2,2-Trifluoroethanesulfonyl chloride
Uniqueness
4,4,4-Trifluorobutane-1-sulfinyl chloride is unique due to the presence of both trifluoromethyl and sulfinyl chloride functional groups. This combination imparts distinct reactivity and versatility, making it a valuable reagent in various chemical transformations. Compared to similar compounds, it offers a unique balance of stability and reactivity, which can be advantageous in specific synthetic applications.
Eigenschaften
Molekularformel |
C4H6ClF3OS |
|---|---|
Molekulargewicht |
194.60 g/mol |
IUPAC-Name |
4,4,4-trifluorobutane-1-sulfinyl chloride |
InChI |
InChI=1S/C4H6ClF3OS/c5-10(9)3-1-2-4(6,7)8/h1-3H2 |
InChI-Schlüssel |
AQIDWBISUYNRRT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(F)(F)F)CS(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




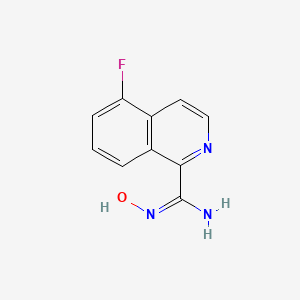

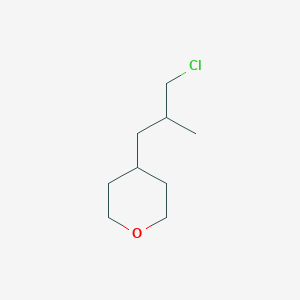

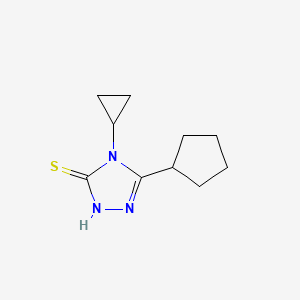
![tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
![2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13174376.png)
![1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13174388.png)
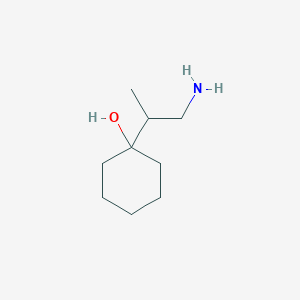

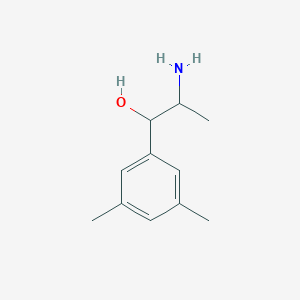
![1-[4-(Cyclobutylamino)piperidin-1-yl]ethan-1-one](/img/structure/B13174415.png)
